molecular formula C10H10N2O3 B11804705 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid

1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11804705
M. Wt: 206.20 g/mol
InChI Key: XKRQULOLYMEGFJ-UHFFFAOYSA-N
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Description

1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with hydrazine derivatives under acidic conditions to form the pyrazole ring. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form diketone derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 2(5H)-Furanone, 5-methyl-

Comparison: 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1-methyl-5-(5-methylfuran-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)8-5-7(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14)

InChI Key

XKRQULOLYMEGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2C)C(=O)O

Origin of Product

United States

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